molecular formula C11H8FNO2 B1478466 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 2091632-41-4

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No. B1478466
CAS RN: 2091632-41-4
M. Wt: 205.18 g/mol
InChI Key: BYEGFOZJIRQPSV-UHFFFAOYSA-N
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Description

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H8FNO2 . It is a derivative of quinoline, a class of organic compounds that are widely used in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Pharmaceutical Research

This compound is structurally related to quinolones, a class of compounds known for their pharmaceutical applications. The fluoroquinolone antibiotics, for instance, are derivatives of quinolone and are used to treat a variety of bacterial infections . The presence of the fluorine atom at the 8th position could potentially enhance the biological activity of the compound, making it a candidate for the development of new antibacterial agents.

Enzyme Inhibition Studies

Compounds similar to 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been studied for their ability to inhibit enzymes such as AChE (acetylcholinesterase), which is relevant in the treatment of Alzheimer’s disease . This compound could be explored for its enzyme inhibition properties, potentially leading to new treatments for neurodegenerative diseases.

Anticancer Activity

Quinoline derivatives have been investigated for their anticancer properties. The structural features of this compound, particularly the 2-oxo group, suggest it could be synthesized into derivatives that may exhibit anticancer activities. Research could focus on synthesizing new derivatives and testing their efficacy against various cancer cell lines .

Chemical Synthesis of Heterocycles

The quinoline core is a valuable scaffold in the synthesis of heterocyclic compounds. This compound could be used as a starting material or intermediate in the synthesis of a wide range of heterocyclic compounds, some of which may have unique biological activities .

Future Directions

The future directions for research on 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its derivatives could include further exploration of their synthesis, characterization, and biological activities. In particular, their potential applications in medicinal chemistry could be a promising area of investigation .

Mechanism of Action

properties

IUPAC Name

8-fluoro-1-methyl-2-oxoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-13-10-7(3-2-4-9(10)12)5-8(6-14)11(13)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEGFOZJIRQPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)C=C(C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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